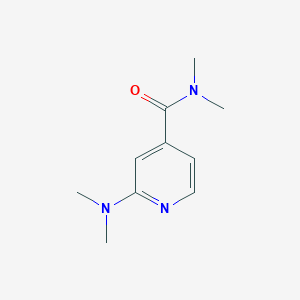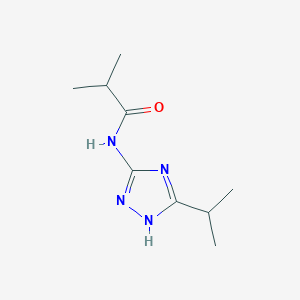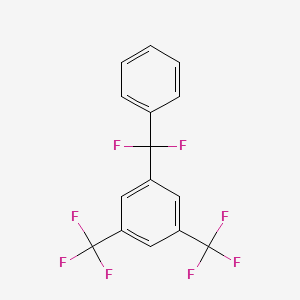
1-(Difluorophenylmethyl)-3,5-bis(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(Difluorophenylmethyl)-3,5-bis(trifluoromethyl)benzene” is a chemical compound with the molecular formula C14H8F6 . It is a derivative of benzene, which is a cyclic hydrocarbon .
Synthesis Analysis
The synthesis of trifluoromethyl ethers can be achieved by indirect strategies and direct strategies . One of the methods involves the nucleophilic trifluoromethoxylation of alkyl halides with (E)-O-trifluoromethyl-benzaldoximes (TFBO) as a trifluoromethoxylation reagent in the absence of silver .Molecular Structure Analysis
The trifluoromethyl group is a functional group that has the formula -CF3 . The naming of this group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom .Wissenschaftliche Forschungsanwendungen
Chemical Structure and Reactivity
- The study by Kelley et al. (1985) discusses a compound with a complex aromatic structure similar to "1-(Difluorophenylmethyl)-3,5-bis(trifluoromethyl)benzene". It emphasizes how variations in the structure of such compounds can significantly impact their enzyme induction activity, suggesting that even subtle changes in the chemical structure of compounds like "this compound" could modulate its biological or chemical reactivity Kelley, Lambert, Merrill, Safe, 1985.
Potential Medical Imaging Applications
- Yanagisawa et al. (2014) discuss the development of fluorine-19 magnetic resonance imaging (19F MRI) probes, a field where "this compound", due to its fluorine content, might find application. The study suggests that compounds with certain structural features, including fluorine-labeled groups, can be significant for imaging amyloid deposition in the brain Yanagisawa, Taguchi, Ibrahim, Morikawa, Shiino, Inubushi, Hirao, Shirai, Sogabe, Tooyama, 2014.
Anti-inflammatory Applications
- Xie et al. (2017) synthesized and evaluated a series of compounds with anti-inflammatory activities. The presence of trifluoromethyl groups in these compounds contributed to their biological activity. Given the structural similarity, "this compound" might also be investigated for potential anti-inflammatory properties Xie, Zhang, Yu, Cheng, Zhang, Han, Lv, Ye, 2017.
Potential as Radioligands
- Gao, Mock, Hutchins, Zheng (2005) discussed the synthesis of NK1 receptor radioligands with structures containing trifluoromethyl groups and their potential application in PET imaging. This hints at the possibility that "this compound" could be relevant in the field of radioligand development for diagnostic imaging Gao, Mock, Hutchins, Zheng, 2005.
Zukünftige Richtungen
The trifluoromethoxy group is becoming increasingly important in pharmaceuticals, agrochemicals, and material sciences . The introduction of trifluoromethoxy groups into arenes and heteroarenes is of paramount importance in organic molecules because of their outstanding electronegativity and high lipophilicity . Therefore, the research and development in the synthesis of trifluoromethoxylated compounds are expected to continue in the future .
Wirkmechanismus
Target of Action
1-(Difluorophenylmethyl)-3,5-bis(trifluoromethyl)benzene is a complex organic compound that has been used in the design and synthesis of compounds with symmetrical donor–acceptor–donor architectures . The primary targets of this compound are the donor moieties, which include phenoxazine, phenothiazine, or 9,9-dimethyl-9-10-dihydroacridine . These targets play a crucial role in the generation of thermally activated delayed fluorescence (TADF) .
Mode of Action
The compound interacts with its targets through a process known as charge-transfer-state (1 CT) absorption . This interaction results in large dihedral angles between the donor and acceptor moieties, which can be close to 80° . The magnitude of oscillatory strength increases with deviation away from the orthogonality of the dihedral angle between the donor and acceptor and the presence of in-plane bending of the two donors .
Biochemical Pathways
The compound affects the biochemical pathways related to the generation of thermally activated delayed fluorescence . The localised triplet excited states (3 LEs) were experimentally obtained . The reverse intersystem crossing rates were different and ranged from 1.92 × 10^4 to 5.45 × 10^5 s^−1 due to the different energy gap between the 1 CT and 3 LE .
Result of Action
The result of the compound’s action is the generation of thermally activated delayed fluorescence . A 9,9-dimethyl-9-10-dihydroacridine based compound was shown to be a promising cyan TADF emitter . The selection of the right donor with the appropriate 3 LE that matches the charge transfer states is important to obtain an efficient TADF emitter .
Eigenschaften
IUPAC Name |
1-[difluoro(phenyl)methyl]-3,5-bis(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F8/c16-13(17,9-4-2-1-3-5-9)10-6-11(14(18,19)20)8-12(7-10)15(21,22)23/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYJHPWRDPBQEMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

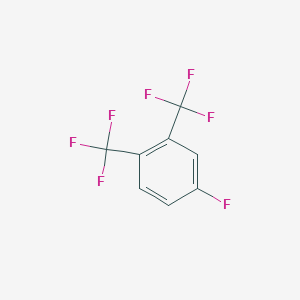

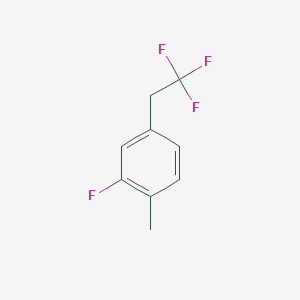

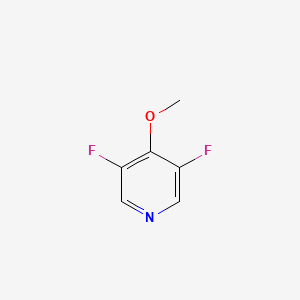
![2-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B1390605.png)
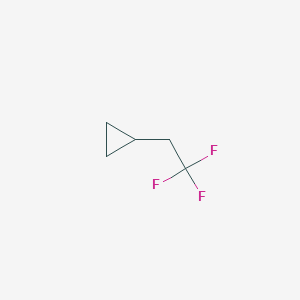



![4-Fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B1390615.png)
